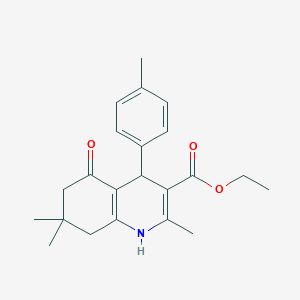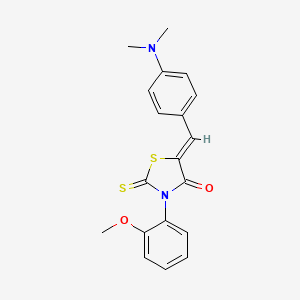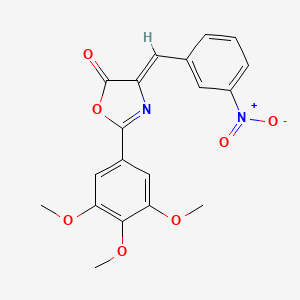![molecular formula C10H9ClN2OS B11697840 5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11697840.png)
5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound containing a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 3-chlorobenzylamine with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact molecular pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A related compound with a similar thiazolidine ring structure.
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of the chlorophenyl group. This structural feature can influence its biological activity and make it distinct from other thiazolidine derivatives .
Propiedades
Fórmula molecular |
C10H9ClN2OS |
|---|---|
Peso molecular |
240.71 g/mol |
Nombre IUPAC |
2-amino-5-[(3-chlorophenyl)methyl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14) |
Clave InChI |
RNOYYYMIUKPDIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CC2C(=O)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697758.png)
![2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697763.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697770.png)
![(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697773.png)

![(2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11697792.png)
![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697793.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11697804.png)


![(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697815.png)
![2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11697822.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697829.png)

